molecular formula C7H8BrNOS B15048166 2-Amino-5-bromo-3-methoxybenzenethiol

2-Amino-5-bromo-3-methoxybenzenethiol

Cat. No.: B15048166
M. Wt: 234.12 g/mol
InChI Key: GMRCBFYLQPJEOY-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-methoxybenzenethiol (CAS: To be determined

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8BrNOS

Molecular Weight

234.12 g/mol

IUPAC Name

2-amino-5-bromo-3-methoxybenzenethiol

InChI

InChI=1S/C7H8BrNOS/c1-10-5-2-4(8)3-6(11)7(5)9/h2-3,11H,9H2,1H3

InChI Key

GMRCBFYLQPJEOY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Br)S)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 5 Bromo 3 Methoxybenzenethiol

Retrosynthetic Analysis of the Chemical Compound's Structure

A retrosynthetic analysis of 2-amino-5-bromo-3-methoxybenzenethiol suggests several potential synthetic pathways by disconnecting the target molecule at key functional groups. The primary disconnections can be made at the carbon-sulfur, carbon-nitrogen, and carbon-bromine bonds.

One logical approach involves disconnecting the thiol group first, leading to a substituted aniline (B41778) precursor. This aniline could then be further disconnected at the amino and bromo groups, ultimately leading back to a simpler methoxy-substituted aromatic starting material. The sequence of introducing these functional groups is critical to ensure the correct regiochemistry.

Another viable retrosynthetic strategy involves disconnecting the amino group, suggesting a late-stage introduction of the amine, possibly from a corresponding nitro compound. The bromination step could be performed on a methoxy-thiophenol derivative, or a bromo-methoxy-aniline could be converted to the thiol. Each of these pathways presents unique challenges and advantages concerning regioselectivity and functional group compatibility.

Approaches via Functionalization of Aromatic Ring Precursors

The synthesis of this compound can be effectively achieved by the sequential functionalization of a suitable aromatic precursor. This approach allows for precise control over the introduction of each substituent.

Strategies for Regioselective Bromination

The regioselective bromination of an aromatic ring is a crucial step in the synthesis of the target compound. The directing effects of the substituents already present on the ring heavily influence the position of bromination. In a precursor containing an amino and a methoxy (B1213986) group, both are ortho-, para-directing and activating. However, the amino group is a more powerful activating group than the methoxy group.

To achieve the desired 5-bromo substitution pattern, the choice of brominating agent and reaction conditions is paramount. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of activated aromatic rings. nih.gov The reaction is often carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile. nih.gov The use of acidic conditions can sometimes be employed to deactivate the ring and alter the regioselectivity. nih.gov

Table 1: Comparison of Bromination Conditions

Brominating Agent Solvent Catalyst/Additive Typical Yield (%) Reference
N-Bromosuccinimide (NBS) Acetonitrile None 85-95 nih.gov
Bromine (Br₂) Acetic Acid None 70-85 jocpr.com

Introduction and Functionalization of the Methoxy Group

The methoxy group can be introduced at various stages of the synthesis. One common method is the methylation of a corresponding phenol (B47542) derivative using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. For instance, to synthesize 2-amino-5-methoxyphenol, one could start with resorcinol, perform a partial methylation, followed by nitration and subsequent reduction of the nitro group. researchgate.net

Alternatively, a starting material already containing the methoxy group, such as 3-methoxyaniline, can be utilized. This simplifies the synthetic route by eliminating the need for a separate methylation step.

Methodologies for Introducing Thiol and Amino Moieties

Introduction of the Thiol Group: The thiol group (-SH) can be introduced through several methods. One common approach is the use of the hydrosulfide (B80085) anion (-SH) as a nucleophile in an SN2 reaction with an appropriate alkyl halide precursor, though this is less common for aryl thiols. libretexts.orglibretexts.org A more relevant method for aromatic systems is the Newman-Kwart rearrangement, followed by hydrolysis. Another approach involves the reduction of a sulfonyl chloride or the reaction of an aryl diazonium salt with a sulfur nucleophile. The use of thiourea (B124793) followed by hydrolysis is also a viable method for preparing thiols from alkyl halides. libretexts.orglibretexts.org

Introduction of the Amino Group: The amino group is often introduced by the reduction of a nitro group. The nitration of an aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The resulting nitro group can then be reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid, iron in acetic acid, or catalytic hydrogenation. researchgate.net

Approaches via Modification of Pre-existing Benzenethiol (B1682325) Scaffolds

An alternative synthetic strategy involves starting with a benzenethiol derivative that already contains some of the required functional groups and then introducing the remaining substituents.

Derivatization from 2-Amino-5-methoxybenzenethiol (B104370) Analogues

If 2-amino-5-methoxybenzenethiol is used as a starting material, the final step would be the regioselective bromination of this compound. The amino and thiol groups are both strongly activating and ortho-, para-directing. The methoxy group is also activating and ortho-, para-directing. The challenge in this approach lies in controlling the position of bromination to exclusively obtain the desired 5-bromo isomer. The strong activation by the existing substituents could lead to multiple bromination products. Careful control of stoichiometry and reaction conditions would be necessary to favor the formation of this compound.

Derivatization from 2-Amino-5-bromobenzenethiol (B1270659) Analogues

The synthesis of this compound can be conceptually approached by modifying existing 2-amino-5-bromobenzenethiol structures. This involves the introduction of a methoxy group at the 3-position of the benzene (B151609) ring. Such transformations often rely on electrophilic aromatic substitution reactions, though the directing effects of the existing amino, bromo, and thiol functionalities must be carefully considered.

One plausible, though challenging, approach involves the direct methoxylation of a suitably protected 2-amino-5-bromobenzenethiol derivative. The amino and thiol groups are typically protected to prevent side reactions and to control the regioselectivity of the methoxylation. The inherent directing effects of the substituents on the aromatic ring play a crucial role in determining the feasibility and outcome of this derivatization.

Halogenation and Alkoxylation of Substituted Aminobenzenethiols

A more strategic approach to the synthesis of this compound involves the sequential halogenation and alkoxylation of a substituted aminobenzenethiol precursor. This method offers greater control over the regiochemistry of the final product.

Halogenation: The introduction of a bromine atom at the 5-position can be achieved through electrophilic bromination of a 2-amino-3-methoxybenzenethiol (B1610791) precursor. The choice of brominating agent and reaction conditions is critical to ensure selective bromination at the desired position, para to the activating amino group.

Alkoxylation: Alternatively, starting with a 2-amino-5-bromobenzenethiol, the introduction of a methoxy group at the 3-position would be a key step. Direct methoxylation of such a substrate is challenging due to the existing substitution pattern. A more feasible route might involve a multi-step sequence starting from a different precursor, such as a nitrophenol derivative, where the methoxy group is introduced prior to the formation of the aminobenzenethiol. For instance, starting from a molecule like 5-bromo-2-methoxyphenol (B1267044), a sequence of nitration followed by reduction of the nitro group and introduction of the thiol functionality could be envisioned. A patent describes the synthesis of 5-bromo-2-methoxyphenol by acetylation of o-methoxyphenol, followed by bromination and deacetylation google.com.

General methods for the methoxylation of aryl halides, often catalyzed by copper, have been studied and could potentially be adapted for this synthesis tue.nl. The choice of catalyst and reaction conditions would be crucial to achieve the desired transformation without affecting other functional groups on the molecule.

Advanced Synthetic Techniques and Reaction Condition Optimization

Modern synthetic chemistry offers a range of techniques to improve the efficiency and selectivity of complex organic syntheses. These methods are particularly relevant for the preparation of highly substituted aromatic compounds like this compound.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved purity of products. nih.govijpbs.comnih.gov The application of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds derived from aminobenzenethiols, such as benzothiazoles. ias.ac.in While a direct microwave-assisted synthesis for this compound is not reported, this technique could be applied to various steps in its potential synthetic pathway, such as the condensation or cyclization reactions of substituted 2-aminobenzenethiols. researchgate.netnih.govmdpi.com The use of microwave heating can offer distinct advantages over conventional heating methods by providing rapid and uniform heating, which can minimize side reactions and decomposition of sensitive intermediates. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Benzothiazole (B30560) Synthesis Several hours 3-4 minutes Significant nih.gov
1,2,4-Triazole Synthesis >24 hours 10 minutes High nih.gov
Benzothiazole Derivatives Several hours 33-90 seconds Remarkable ijpbs.com

This table illustrates the potential advantages of microwave-assisted synthesis based on analogous reactions.

Solvent System Selection and Optimization

The choice of solvent is a critical parameter in organic synthesis, influencing reaction rates, selectivity, and the solubility of reactants and catalysts. For the synthesis of a polar, multi-functional molecule like this compound, the selection of an appropriate solvent system is paramount.

The effect of the solvent on halogenation reactions, for instance, can be pronounced. The use of halogenated solvents in certain reactions has been shown to influence fluorescence properties of some molecules, suggesting specific solvent-solute interactions. nih.gov In the context of synthesis, solvent polarity and its ability to stabilize intermediates can dictate the course of a reaction. For example, in the synthesis of aza-flavanones, the yield was significantly higher in ethanol (B145695) (a protic solvent) compared to DMSO or benzene, which was attributed to the stabilization of a zwitterionic intermediate through hydrogen bonding. nih.gov Halogenated thiophenes have also been explored as solvent additives to mediate morphology in organic solar cells, highlighting the diverse roles solvents can play. rsc.org The synthesis of benzoxazoles from halogenated nitriles in alcoholic solvents demonstrates a green, non-catalyzed method where the solvent plays a key role. bath.ac.uk

Table 2: Influence of Solvent on Yield in a Halogen-Bond Catalyzed Reaction

Solvent Yield (%)
Ethanol 88
DMSO 33
Benzene Trace

Data from a study on the synthesis of aza-flavanone, illustrating the significant impact of solvent choice. nih.gov

Catalyst Selection and Reaction Efficiency for Selective Transformations

Catalysis is a cornerstone of modern organic synthesis, enabling selective transformations that would otherwise be difficult or impossible to achieve. For the synthesis of this compound, catalyst selection would be crucial for steps such as C-H activation, cross-coupling, and selective functional group introduction.

For instance, ruthenium-catalyzed meta-selective C-H bromination has been reported for 2-phenylpyridine (B120327) derivatives, offering a method to install a bromine atom at a position that is often difficult to access through classical electrophilic substitution. nih.gov While not directly applicable to the target molecule's substitution pattern, it highlights the power of transition metal catalysis in controlling regioselectivity.

Copper-catalyzed reactions are widely used for the formation of C-S and C-O bonds. A copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. nih.govorganic-chemistry.orgacs.org Such catalytic systems could be envisioned for constructing the aminobenzenethiol core or for subsequent derivatization reactions. The efficiency of these catalytic reactions is often dependent on the choice of ligands, additives, and reaction conditions.

Table 3: Examples of Catalysts for Relevant Transformations

Transformation Catalyst System Substrate Type Reference
meta-C-H Bromination [{Ru(p-cymene)Cl2}2] 2-Phenylpyridine derivatives nih.gov
Benzothiazole Synthesis Copper 2-Aminobenzenethiols and nitriles nih.govorganic-chemistry.orgacs.org
Selective Amine Synthesis Iridium Enamides researchgate.net

This table provides examples of catalytic systems used for transformations relevant to the synthesis of substituted aromatic amines and thiols.

Chemical Reactivity and Transformation Pathways of 2 Amino 5 Bromo 3 Methoxybenzenethiol

Reactivity of the Thiol (-SH) Group

The thiol group is a key site of reactivity in 2-Amino-5-bromo-3-methoxybenzenethiol, participating in oxidation, reduction, and cyclization reactions.

The oxidation of thiols is a common transformation that can yield either disulfides or more highly oxidized species such as sulfonic acids, depending on the strength of the oxidizing agent and the reaction conditions. While specific studies on this compound are not prevalent in the literature, the general behavior of aromatic thiols suggests that it would undergo similar transformations.

Mild oxidizing agents, such as hydrogen peroxide or iodine, typically convert thiols to disulfides through the formation of a disulfide bond (S-S). This reaction is a cornerstone of thiol chemistry and is crucial in various biological and chemical systems.

ReactantOxidizing AgentProduct
This compoundMild (e.g., I2, H2O2)Bis(2-amino-5-bromo-3-methoxyphenyl) disulfide
This compoundStrong (e.g., KMnO4, HNO3)2-Amino-5-bromo-3-methoxybenzenesulfonic acid

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or nitric acid (HNO3), can further oxidize the sulfur atom to form sulfonic acids (-SO3H).

While the thiol group is already in a reduced state, the term "reduction" in this context may refer to the cleavage of a disulfide bond back to two thiol groups. This is a critical reaction in biochemistry, often mediated by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). In the context of this compound, should a disulfide have formed, it could be readily reduced back to the parent thiol.

A significant reaction pathway for 2-aminothiophenols is their cyclization to form benzothiazoles, a class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. indexcopernicus.comnih.gov This transformation typically involves the reaction of the 2-aminothiophenol (B119425) with a variety of electrophilic partners, such as aldehydes, carboxylic acids, or their derivatives. ekb.eg

The reaction with an aldehyde, for instance, proceeds through the initial formation of a Schiff base between the amino group and the aldehyde, followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon, and subsequent oxidation to yield the aromatic benzothiazole (B30560) ring system. ekb.eg The presence of the methoxy (B1213986) and bromine substituents on the benzene (B151609) ring of this compound would be expected to influence the reactivity and the properties of the resulting benzothiazole derivative.

Reactant 1Reactant 2Product
This compoundAldehyde (R-CHO)2-Substituted-5-bromo-7-methoxybenzothiazole
This compoundCarboxylic Acid (R-COOH)2-Substituted-5-bromo-7-methoxybenzothiazole

Reactivity of the Amino (-NH2) Group

The amino group in this compound is a primary aromatic amine, which imparts characteristic nucleophilic and basic properties to the molecule.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. It can participate in nucleophilic substitution reactions, particularly with activated aromatic systems. libretexts.orgnih.gov The reactivity of the amino group can be influenced by the electronic effects of the other substituents on the benzene ring.

Primary amines readily undergo acylation with carboxylic acid derivatives (such as acyl chlorides or anhydrides) to form amides. nih.gov This is a fundamental reaction in organic synthesis and is expected to proceed efficiently with this compound. nih.gov

Reactant 1Reactant 2Product
This compoundAcyl Chloride (R-COCl)N-(2-mercapto-4-bromo-6-methoxyphenyl)amide
This compoundAnhydride ((RCO)2O)N-(2-mercapto-4-bromo-6-methoxyphenyl)amide

Furthermore, the amino group can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comorganic-chemistry.org This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. nih.govbeilstein-journals.org

Reactant 1Reactant 2Product
This compoundAldehyde (R-CHO)Imine
This compoundKetone (R2C=O)Imine

Reactivity of the Bromo (-Br) Substituent

The bromine atom, being a halogen, is a good leaving group and its presence on the aromatic ring opens up pathways for various substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a plausible reaction pathway for the bromo group in this compound. In such reactions, a nucleophile replaces the bromine atom on the aromatic ring. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group generally facilitates these reactions by stabilizing the negatively charged intermediate (Meisenheimer complex).

In the case of this compound, the amino (-NH2) and methoxy (-OCH3) groups are electron-donating, which would typically deactivate the ring towards nucleophilic attack. However, the thiol group (-SH) can exhibit electron-withdrawing character through resonance, potentially influencing the reactivity. The precise conditions required for a nucleophilic aromatic substitution to occur on this substrate would need to be determined experimentally.

Table 1: Potential Nucleophiles for Aromatic Substitution

NucleophilePotential Product
Hydroxide (OH⁻)2-Amino-5-hydroxy-3-methoxybenzenethiol
Alkoxide (RO⁻)2-Amino-5-alkoxy-3-methoxybenzenethiol
Amine (R₂NH)N,N-Dialkyl-2-amino-5-amino-3-methoxybenzenethiol

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-S, C-C bond formation)

The bromo substituent makes this compound an excellent candidate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom bonds. Palladium-catalyzed reactions are among the most common and versatile methods for aryl halide functionalization.

C-C Bond Formation:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base can lead to the formation of a new C-C bond, replacing the bromine atom with an alkyl, alkenyl, or aryl group.

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst to form a substituted alkene.

Sonogashira Coupling: The reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would result in the formation of an aryl-alkyne.

C-S Bond Formation:

Buchwald-Hartwig Amination: While typically used for C-N bond formation, modifications of this palladium-catalyzed reaction can also be employed to form C-S bonds by coupling with a thiol.

Table 2: Examples of Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Potential Product
Suzuki CouplingArylboronic acidPd(PPh₃)₄, base2-Amino-5-aryl-3-methoxybenzenethiol
Heck CouplingAlkenePd(OAc)₂, PPh₃, base2-Amino-5-alkenyl-3-methoxybenzenethiol
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, base2-Amino-5-alkynyl-3-methoxybenzenethiol

Reactivity of the Methoxy (-OCH3) Group

The methoxy group is generally a poor leaving group in nucleophilic aromatic substitution reactions. Cleavage of the aryl-oxygen bond typically requires harsh conditions. However, the methyl group of the methoxy ether can be cleaved under certain acidic conditions (e.g., using HBr or BBr₃) to yield the corresponding phenol (B47542). This transformation would convert the methoxy group into a hydroxyl group, significantly altering the electronic properties and reactivity of the molecule.

Synergistic Effects and Interplay of Functional Groups on Chemical Transformations

Directing Effects in Electrophilic Aromatic Substitution: The amino, methoxy, and thiol groups are all ortho, para-directing and activating groups for electrophilic aromatic substitution. Their combined presence would strongly activate the ring towards electrophiles, with substitution likely occurring at the positions ortho and para to these groups that are not already substituted.

Influence on Acidity and Nucleophilicity: The amino and methoxy groups, being electron-donating, will increase the electron density on the aromatic ring, potentially influencing the acidity of the thiol group and the nucleophilicity of the amino group.

Chelation Effects in Metal-Catalyzed Reactions: The presence of multiple heteroatom-containing functional groups (amino and thiol) in proximity could lead to chelation with the metal catalyst in cross-coupling reactions. This chelation can influence the rate and selectivity of the reaction. For instance, coordination of the amino or thiol group to the palladium center could direct the oxidative addition step or influence the reductive elimination step.

Derivatives and Analogues of 2 Amino 5 Bromo 3 Methoxybenzenethiol

Synthesis of Heterocyclic Systems Derived from the Chemical Compound

The proximate amino and thiol groups on the benzene (B151609) ring of 2-amino-5-bromo-3-methoxybenzenethiol make it an ideal precursor for the synthesis of various fused heterocyclic systems. This is achieved through condensation and cyclization reactions with appropriate bifunctional reagents.

The synthesis of the 1,5-benzothiazepine (B1259763) core is a well-established route that commonly utilizes 2-aminothiophenol (B119425) precursors. The most prevalent method involves the acid-catalyzed condensation and subsequent cyclization with α,β-unsaturated carbonyl compounds, such as chalcones (1,3-diaryl-2-propen-1-ones). nih.gov In this reaction, the amino group of this compound would initiate a conjugate addition to the enone system, followed by an intramolecular cyclization of the thiol group and dehydration to form the seven-membered thiazepine ring.

The reaction conditions can be varied to optimize yields and purity, with methods ranging from conventional heating in solvents like ethanol (B145695) with a few drops of glacial acetic acid to greener, more efficient approaches. nih.gov These include microwave irradiation, often in the presence of a catalyst such as zinc acetate (B1210297) or on solid supports like alumina, and ultrasound-assisted synthesis. nih.gov

Table 1: Synthetic Approaches for 1,5-Benzothiazepine Derivatives from 2-Aminothiophenols

Reagent Catalyst / Conditions Key Features
Substituted Chalcones Glacial Acetic Acid / Reflux Traditional method for cyclocondensation.
1,3-Substituted-prop-2-en-1-one Zinc Acetate / Microwave Eco-friendly, solvent-free conditions with improved yields. nih.gov
Chalcones Ferrous Sulphate / Ultrasound Green synthesis method offering short reaction times and high purity. nih.gov

Utilizing this compound in these reactions would yield 1,5-benzothiazepine derivatives bearing the bromo and methoxy (B1213986) substituents on the fused benzene ring, providing further points for diversification.

Benzothiazoles are significant heterocyclic motifs found in a variety of biologically active molecules. ekb.eg The primary and most direct synthesis of the benzothiazole (B30560) nucleus involves the condensation of a 2-aminothiophenol with a variety of carbonyl-containing compounds. nih.govijper.org When this compound is reacted with aldehydes, carboxylic acids, acyl chlorides, or esters, it undergoes a cyclocondensation reaction to form the corresponding 2-substituted benzothiazole.

The reaction with an aldehyde, for instance, proceeds via the formation of a Schiff base intermediate (a hemiaminal), which then cyclizes through the nucleophilic attack of the thiol group, followed by oxidative aromatization to yield the final benzothiazole product. A range of catalysts and reaction conditions have been developed to facilitate this transformation efficiently, including green chemistry approaches that utilize milder reagents and solvents. nih.govorganic-chemistry.org

Table 2: Common Methods for Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenols

Reagent Catalyst / Conditions Advantage
Aromatic Aldehydes DMSO / Air Catalyst-free, operationally simple method.
Aldehydes H₂O₂ / HCl in Ethanol Mild, room temperature conditions with high efficiency. nih.gov
Carboxylic Acids (o-CF₃PhO)₃P Efficient coupling reagent for forming the benzothiazole ring. organic-chemistry.org

This synthetic route allows for the introduction of a wide variety of substituents at the 2-position of the resulting 6-bromo-4-methoxybenzothiazole core, depending on the choice of the reacting aldehyde or carboxylic acid derivative.

The synthesis of phenothiazines from 2-aminobenzenethiols can be achieved through a multi-step sequence culminating in the Smiles rearrangement. researchgate.net This pathway is particularly suited for producing specifically substituted phenothiazine (B1677639) structures. For a precursor like 2-amino-5-bromobenzenethiol (B1270659), the synthesis begins with its condensation with an ortho-halonitrobenzene. This S-N Ar (nucleophilic aromatic substitution) reaction forms a 2-amino-2'-nitrodiphenylsulfide intermediate.

The subsequent step involves the protection or modification of the amino group, typically through formylation to create a 2-formamido-2'-nitrodiphenylsulfide. This intermediate is now primed for the key transformation: the Smiles rearrangement. Upon treatment with a base, the formamido group's nitrogen atom acts as a nucleophile, attacking the electron-deficient carbon of the nitrated aromatic ring. This intramolecular cyclization proceeds through a Meisenheimer complex, leading to the rearrangement and eventual formation of the tricyclic phenothiazine skeleton. researchgate.net This method provides a regiocontrolled route to phenothiazines that would be difficult to access through direct substitution methods.

Design and Synthesis of Advanced Functionalized Aromatic Thiol Analogues

The structure of this compound offers multiple sites for modification to design and synthesize advanced analogues. The aryl bromide is a key functional handle for a variety of metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling can be employed to introduce new aryl or heteroaryl groups, creating biaryl structures. Sonogashira coupling allows for the installation of alkyne moieties, while Buchwald-Hartwig amination can be used to form new C-N bonds. These reactions significantly expand the structural diversity accessible from the parent compound.

Further functionalization can be achieved at the amino and thiol groups. The primary amine can be readily acylated or alkylated to introduce a range of substituents. The thiol group, while often used for cyclization, can also be alkylated or used as a nucleophile in other contexts. Additionally, the electron-donating nature of the amino and methoxy groups can direct further electrophilic aromatic substitution on the ring, although steric hindrance may influence regioselectivity. The synthesis of analogues with different functional groups, such as azide-functionalized bromoarenes, demonstrates a strategy for creating precursors for "click" chemistry and bioconjugation. beilstein-journals.org

Strategies for Diversity-Oriented Synthesis of Chemical Compound Libraries

Diversity-oriented synthesis (DOS) aims to efficiently create collections of structurally diverse small molecules to explore broad regions of chemical space, which is valuable for discovering novel biological probes. cam.ac.uknih.gov Unlike target-oriented synthesis, which focuses on a specific molecular architecture, DOS employs strategies that generate significant structural variation from a common starting point. semanticscholar.org

This compound is an excellent starting scaffold for a DOS campaign due to its distinct and orthogonally reactive functional groups. A DOS strategy could involve a branching pathway approach:

Scaffold Elaboration: The core scaffold can be transformed into multiple distinct heterocyclic systems (e.g., benzothiazepines, benzothiazoles, phenothiazines as described in section 4.1) in the initial steps. This creates skeletal diversity.

Appendage Diversification: Each of these new scaffolds retains the bromo-substituent. This common handle can then be subjected to a battery of parallel cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach a library of diverse building blocks. This step introduces appendage diversity.

Stereochemical Diversity: If the synthetic routes involve the creation of stereocenters, for example, in the synthesis of certain benzothiazepine (B8601423) derivatives, diastereoselective or enantioselective methods can be employed to introduce stereochemical diversity into the library. nih.gov

By combining these strategies, a single starting material like this compound can give rise to a complex library of compounds featuring a wide range of molecular shapes, scaffolds, and functional group arrays, maximizing the potential for identifying molecules with novel functions. rsc.org

Theoretical and Computational Investigations of 2 Amino 5 Bromo 3 Methoxybenzenethiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule based on its electron density. nih.gov A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to perform geometry optimization. nih.gov This process finds the lowest energy arrangement of atoms, providing key data on bond lengths, bond angles, and dihedral angles.

For 2-Amino-5-bromo-3-methoxybenzenethiol, DFT calculations would reveal how the substituents (-NH2, -Br, -OCH3, -SH) influence the geometry of the benzene (B151609) ring. The electronic properties can also be explored. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as their difference (the HOMO-LUMO gap) provides insight into the molecule's chemical reactivity and kinetic stability.

Further analysis using methods like Natural Bond Orbital (NBO) theory can describe charge distribution and delocalization within the molecule. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound

This table presents hypothetical data to exemplify the output of a DFT/B3LYP/6-311++G(d,p) calculation.

ParameterBond/AngleCalculated Value
Bond LengthC-S1.78 Å
S-H1.35 Å
C-N1.40 Å
C-O1.37 Å
C-Br1.91 Å
Bond AngleC-S-H98.5°
C-C-N121.0°
C-O-CH3118.2°
Dihedral AngleC-C-S-H~0° or ~180°

The functional groups attached to the benzene ring (-SH, -NH2, -OCH3) can rotate around their single bonds, leading to various spatial arrangements known as conformers. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can be used to perform a detailed conformational analysis. researchgate.net

By systematically rotating the dihedral angles associated with the C-S, C-N, and C-O bonds, a potential energy surface can be mapped. This allows for the identification of stable conformers (energy minima) and the energy barriers between them. researchgate.net For this compound, the analysis would likely focus on the relative orientations of the S-H, N-H, and O-CH3 bonds to determine the most stable, lowest-energy conformation of the molecule. This information is critical as the molecule's properties can be dependent on its conformation. rsc.org

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Once the optimized molecular geometry is obtained from DFT calculations, the same level of theory can be used to predict various spectroscopic parameters. The calculation of harmonic vibrational frequencies is a standard procedure that allows for the theoretical prediction of FT-IR and FT-Raman spectra.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental measurements.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. rsc.org Comparing the calculated shifts with experimental data can help confirm the proposed structure and provide insights into the electronic environment of the nuclei. Studies on similar substituted benzenes have shown a strong correlation between calculated and observed spectroscopic data, making these computational tools highly reliable for structural elucidation. nih.govrsc.org

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, potential reactions could involve the thiol group (e.g., oxidation or nucleophilic attack) or the amino group. DFT can be used to model the entire reaction pathway from reactants to products. rsc.org

A key objective is to locate the transition state (TS), which is the highest energy point along the reaction coordinate. researchgate.net The structure of the TS provides insight into the geometry of the activated complex. Frequency calculations are performed to verify a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining the reaction rate. Such studies have been effectively used to understand the reaction mechanisms of thiophenols with radicals. rsc.org

Theoretical Estimation of pKa Values and Acid-Base Properties

The title compound has two key ionizable sites: the acidic thiol group (-SH) and the basic amino group (-NH2). The pKa values associated with these groups can be estimated using computational methods. A common and effective strategy is the "direct method," which utilizes a thermodynamic cycle. nih.gov

This approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in both the gas phase and in solution. The solvation energies are typically calculated using a polarizable continuum model (PCM) or a solvation model based on density (SMD). nih.gov For thiols, it has been shown that including a few explicit water molecules in the calculation, in addition to the continuum model, can significantly improve the accuracy of the predicted pKa. wayne.eduresearchgate.net The Gibbs free energy of the reaction in solution is then used to calculate the pKa. This methodology has been successfully applied to predict the pKa of various substituted anilines and thiols. wayne.eduresearchgate.net

Table 2: Thermodynamic Cycle for pKa Calculation

This table outlines the direct method for calculating the pKa of the thiol group (R-SH).

StepReactionGibbs Free Energy
Gas PhaseR-SH(g) → R-S⁻(g) + H⁺(g)ΔG(gas)
SolvationR-SH(g) → R-SH(aq)ΔG(solv, RSH)
SolvationR-S⁻(g) → R-S⁻(aq)ΔG(solv, RS⁻)
SolvationH⁺(g) → H⁺(aq)ΔG(solv, H⁺)
Overall R-SH(aq) → R-S⁻(aq) + H⁺(aq) ΔG(aq)

The pKa is then calculated using the formula: pKa = ΔG(aq) / (2.303 RT) , where ΔG(aq) = ΔG(gas) + ΔG(solv, RS⁻) + ΔG(solv, H⁺) - ΔG(solv, RSH).

Analysis of Intramolecular Interactions (e.g., Non-classical Hydrogen Bonds)

The proximity of the amino, methoxy (B1213986), and thiol groups on the benzene ring creates the potential for intramolecular interactions, particularly hydrogen bonds. A likely interaction is a hydrogen bond between the hydrogen of the amino group (donor) and the oxygen of the methoxy group (acceptor), forming a stable six-membered ring. nih.gov

Natural Bond Orbital (NBO) analysis is a powerful tool for identifying and quantifying such interactions. semanticscholar.org It examines the delocalization of electron density from a filled Lewis-type orbital (the lone pair of the oxygen atom) to an unfilled non-Lewis orbital (the antibonding N-H orbital, σ*(N-H)). The strength of this interaction is quantified by the second-order perturbation stabilization energy, E(2). sujps.com A significant E(2) value, along with geometric evidence (a short H···O distance and a near-linear N-H···O angle), would confirm the presence and strength of the intramolecular hydrogen bond. sujps.commdpi.com

Table 3: Illustrative NBO Analysis for a Potential Intramolecular Hydrogen Bond

This table shows hypothetical NBO data for the N-H···O interaction in this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Oσ*(N-H)2.5 - 5.0

Applications of 2 Amino 5 Bromo 3 Methoxybenzenethiol in Chemical Science

Role as a Key Synthetic Intermediate for Complex Molecules

The strategic placement of reactive functional groups on the 2-Amino-5-bromo-3-methoxybenzenethiol scaffold makes it a highly valuable intermediate in the synthesis of complex organic molecules. The amino, bromo, and thiol groups each offer distinct opportunities for chemical modification, allowing for the stepwise and controlled construction of intricate molecular architectures.

The amino group can readily undergo diazotization followed by substitution, providing a gateway to a variety of other functionalities. The bromine atom is susceptible to a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the thiol group is a versatile handle for introducing sulfur-containing moieties or for participating in cyclization reactions to form heterocyclic systems. This multi-functional character is particularly advantageous in the synthesis of pharmaceutical intermediates and other biologically active compounds where precise control over substituent placement is crucial.

Contributions to Ligand Design for Homogeneous and Heterogeneous Catalysis

The design of effective ligands is paramount to the advancement of catalysis. This compound serves as a valuable precursor in the synthesis of novel ligands due to the presence of both soft (thiol) and hard (amino) donor atoms. This combination allows for the formation of stable complexes with a wide range of transition metals.

The thiol group can coordinate to soft metal centers, while the amino group can bind to harder metals or act as a secondary coordination site. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the aromatic ring. For instance, the methoxy (B1213986) and bromo groups influence the electron density at the donor atoms, thereby affecting the catalytic activity of the resulting metal complex. These tailored ligands can be employed in various catalytic applications, including cross-coupling reactions, hydrogenations, and hydroformylations, in both homogeneous and heterogeneous settings.

Development of Novel Materials Precursors (e.g., Organic Metal Chalcogenides, Semiconducting Polymers)

The unique electronic and structural features of this compound make it an attractive precursor for the synthesis of advanced materials. The presence of sulfur (a chalcogen) and an aromatic system allows for its use in the preparation of organic metal chalcogenides. These materials often exhibit interesting electronic and optical properties with potential applications in sensors, photovoltaics, and other electronic devices.

Furthermore, the amino and bromo functionalities provide handles for polymerization reactions. Through reactions such as oxidative polymerization or cross-coupling polymerization, this compound can be incorporated into polymer backbones. The resulting semiconducting polymers may possess tunable band gaps and charge transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.

Catalytic Utility in Organic Reactions (e.g., Organocatalysis, Photocatalysis)

Beyond its role as a ligand precursor, this compound and its derivatives have the potential to act as catalysts in their own right. The presence of both an acidic thiol group and a basic amino group within the same molecule opens up the possibility of bifunctional organocatalysis. These opposing functionalities can work in concert to activate substrates and facilitate a variety of organic transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions.

In the realm of photocatalysis, the aromatic system of this compound can be modified to create photosensitizers. Upon irradiation with light, these molecules can be excited to a higher energy state and then participate in energy or electron transfer processes to promote chemical reactions. The ability to tune the electronic properties of the molecule through its substituents allows for the rational design of photocatalysts for specific applications, including organic synthesis and environmental remediation.

Analytical Data for this compound Not Publicly Available

Following a comprehensive search for scientific literature and analytical data, specific characterization details for the chemical compound this compound are not found in publicly accessible databases and resources.

The request for an article detailing the analytical methodologies for this specific compound, including its spectroscopic and chromatographic characterization, cannot be fulfilled at this time due to the absence of published research data. Information regarding its Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) fragmentation, Infrared (IR) absorption, UV-Vis spectroscopy, or High-Performance Liquid Chromatography (HPLC) parameters is not available.

While data exists for structurally related compounds, such as 2-Amino-5-bromo-3-methoxybenzoic acid and other substituted aminobenzenethiols, the strict requirement to focus solely on this compound prevents the use of analogous data, which would be scientifically inaccurate for this unique molecule. The generation of a scientifically accurate and informative article as per the specified outline is contingent on the future publication of research detailing the synthesis and analytical characterization of this compound.

Analytical Methodologies for 2 Amino 5 Bromo 3 Methoxybenzenethiol and Its Derivatives

Chromatographic Separation and Purity Assessment

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental and accessible chromatographic technique for the qualitative analysis of 2-Amino-5-bromo-3-methoxybenzenethiol and its derivatives. It is primarily employed for assessing compound purity, monitoring the progress of chemical reactions, and identifying appropriate solvent systems for larger-scale column chromatography. ijcrt.org The principle of separation in TLC is based on the differential partitioning of the analyte between a stationary phase, typically a thin layer of silica (B1680970) gel on a solid support, and a liquid mobile phase.

In the context of synthesizing substituted 2-aminobenzenethiols, TLC is a routine method to confirm the completion of a reaction, such as the formation of a Schiff base derivative. nih.gov The purity of the synthesized compounds is checked on thin layers of silica gel using various non-aqueous solvent systems. ijcrt.org The choice of the mobile phase is critical and is determined empirically to achieve optimal separation of the target compound from starting materials, by-products, and other impurities. A mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used, with the ratio adjusted to modulate the retention factor (Rf) values. Visualization of the separated spots on the TLC plate is typically achieved under UV light or by using chemical staining agents if the compounds are not UV-active.

Table 1: Representative TLC Parameters for Analysis of Aromatic Amines and Thiols

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (varying ratios, e.g., 8:2 or 7:3 v/v)
Development Ascending
Visualization UV light (254 nm), Iodine vapor, or specific chemical stains
Application Purity assessment, reaction monitoring ijcrt.orgnih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of aminobenzenethiols, including this compound, presents challenges due to the polarity of the amino (-NH2) and thiol (-SH) functional groups. vt.edu These groups can lead to poor peak shapes (tailing) and potential degradation at high temperatures within the GC system. vt.edubre.com

To overcome these issues, derivatization is a common strategy. vt.edunih.gov The polar functional groups are converted into less polar, more volatile derivatives, making them more amenable to GC analysis. For amines, this can involve acylation or silylation. For thiols, similar derivatization approaches can be applied. The choice of derivatizing agent is crucial for achieving a rapid and quantitative reaction.

The selection of the GC column is also critical. Columns with specialized stationary phases are often required. For instance, short columns packed with porous organic polymers like Tenax-GC have been successfully used for the analysis of ethanolamines, demonstrating sharp, distinct peaks with good separation in a short analysis time. bre.com When coupled with a detector, GC provides both qualitative and quantitative information. A Flame Ionization Detector (FID) is commonly used for general organic compounds, while a Mass Spectrometer (MS) provides definitive structural information, making GC-MS a highly specific and sensitive technique. essentialoilsforhealing.com GC-MS is particularly valuable for identifying unknown impurities or degradation products. nih.gov

Table 2: Typical GC Conditions for Analysis of Derivatized Aromatic Amines/Thiols

ParameterDescription
Instrumentation Gas Chromatograph with FID or MS detector
Column Capillary column (e.g., ZB-5) or packed column (e.g., Tenax-GC) vt.edubre.com
Inlet Split/Splitless or Cold-On-Column
Carrier Gas Helium or Nitrogen
Temperature Program Optimized temperature gradient to separate compounds based on boiling points
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) essentialoilsforhealing.com
Sample Preparation Derivatization to increase volatility and thermal stability nih.gov

X-ray Crystallography for Absolute Structure and Conformational Analysis

A relevant example is the crystal structure of 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene. nih.gov This compound, a Schiff base derivative, incorporates the 5-bromo-3-methoxy-substituted aromatic ring. The synthesis of this derivative involved reacting an aminothiophene with 5-bromo-2-hydroxy-3-methoxybenzaldehyde, and the resulting solid was recrystallized to yield single crystals suitable for X-ray diffraction analysis. nih.gov

The analysis of these crystals reveals detailed structural parameters. The data collection is performed using a diffractometer, and the resulting diffraction pattern is used to solve and refine the crystal structure. nih.gov The solved structure confirms the connectivity of the atoms and reveals the molecule's conformation in the solid state, including intramolecular hydrogen bonding and intermolecular packing interactions, such as C—H⋯O hydrogen bonds, which can link molecules into chains or sheets. nih.gov

Table 3: Crystallographic Data for a Derivative Incorporating the 5-Bromo-3-Methoxy Aromatic Moiety

ParameterValueReference
Compound 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene nih.gov
Crystal System Monoclinic nih.gov
Space Group P21/c nih.gov
Radiation Source Enhance (Cu) X-ray Source nih.gov
Data Collection Method ω scans nih.gov
Key Structural Features Intramolecular O—H⋯N hydrogen bond; Molecules linked by C—H⋯O hydrogen bonds into chains. nih.gov

This crystallographic data, even from a derivative, is crucial for validating the substitution pattern on the benzene (B151609) ring and understanding how the electronic effects of the bromo, methoxy (B1213986), and amino (or imino) groups influence the molecular geometry.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes with High Atom Economy

A primary challenge in the practical application of novel compounds is the development of efficient and environmentally benign synthetic methodologies. Future research should prioritize the creation of synthetic routes to 2-Amino-5-bromo-3-methoxybenzenethiol that adhere to the principles of green chemistry, particularly focusing on high atom economy. jocpr.comprimescholars.com Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. jocpr.com

Table 1: Comparison of Hypothetical Synthetic Routes for this compound

Route Key Steps Potential Catalysts Theoretical Atom Economy (%) Anticipated Challenges
Linear Synthesis Nitration, Reduction, Bromination, Methoxylation, ThiolationVarious< 20%Multiple protection/deprotection steps, low overall yield.
Convergent Synthesis Synthesis of two key intermediates followed by a final coupling reactionPalladium-based cross-coupling catalysts30-40%Synthesis of complex starting materials.
One-Pot Synthesis A sequential reaction where multiple steps are carried out in a single reactorMulticomponent catalysts> 60%Catalyst compatibility and reaction control.

Exploration of Unprecedented Reactivity and Cascade Transformations

The multifunctionality of this compound makes it an ideal candidate for exploring novel reactivity and designing cascade reactions. Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially in a single synthetic operation, leading to a significant increase in molecular complexity. nih.gov

The presence of nucleophilic (amino and thiol) and electrophilic (aryl bromide) centers within the same molecule could be exploited to construct complex heterocyclic scaffolds. For instance, intramolecular cyclization reactions could be triggered under specific conditions to form novel thieno[2,3-b]pyridine (B153569) or related heterocyclic systems. mdpi.com

Future research could focus on:

Metal-catalyzed intramolecular cyclizations: Utilizing the bromo- and thiol- functionalities for the synthesis of sulfur-containing heterocycles.

Cascade reactions initiated by the amino group: The amino group can act as a trigger for a sequence of reactions with suitable electrophiles.

Orthogonal reactivity: Developing conditions that allow for the selective reaction of one functional group while leaving the others intact.

Design and Synthesis of Advanced Functional Materials Incorporating the Chemical Compound

The unique electronic and structural properties of this compound suggest its potential as a building block for advanced functional materials. The thiol group allows for self-assembly on metal surfaces, while the aromatic core with its various substituents can be tailored to tune the electronic properties of the resulting material.

Potential applications for such materials include:

Organic electronics: The compound could be a precursor for organic semiconductors or conducting polymers.

Sensors: The thiol group can anchor the molecule to a sensor surface, and the amino group can act as a binding site for specific analytes.

Metal-Organic Frameworks (MOFs): The compound could serve as a functionalized linker in the design of novel MOFs with tailored porosity and catalytic activity.

Table 2: Potential Functional Materials Derived from this compound

Material Class Key Feature Potential Application Required Further Research
Self-Assembled Monolayers (SAMs) Thiol group for surface anchoringCorrosion inhibitors, molecular electronicsSurface characterization, stability studies.
Conducting Polymers Polymerization through the amino or aromatic ringOrganic light-emitting diodes (OLEDs), antistatic coatingsControl of polymerization, characterization of polymer properties.
Coordination Polymers/MOFs Coordination to metal centersGas storage, catalysis, sensingSynthesis of stable frameworks, investigation of host-guest properties.

Deeper Theoretical Insights into Structure-Reactivity Relationships and Predictive Modeling

Computational chemistry and theoretical modeling can provide invaluable insights into the structure-reactivity relationships of this compound. nih.gov Density Functional Theory (DFT) calculations can be employed to understand the electronic properties, reactivity of different functional groups, and to predict the outcomes of potential reactions.

Future theoretical studies should focus on:

Mapping the electrostatic potential: To identify the most nucleophilic and electrophilic sites in the molecule.

Calculating reaction pathways: To predict the feasibility and selectivity of proposed synthetic transformations.

Simulating the properties of derived materials: To guide the design of functional materials with desired characteristics.

Predictive modeling can accelerate the discovery of new applications for this compound by allowing for the virtual screening of its properties in various contexts, thereby reducing the need for extensive and time-consuming experimental work.

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